molecular formula C6H13NO2 B13555663 3-Methyl-3-(methylamino)butanoic acid

3-Methyl-3-(methylamino)butanoic acid

Cat. No.: B13555663
M. Wt: 131.17 g/mol
InChI Key: DATUYMNWNNZRBD-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylamino)butanoic acid is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanoic acid, featuring a methylamino group attached to the third carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-aminobutanoic acid with methyl iodide under basic conditions. The reaction proceeds as follows:

  • Dissolve 3-aminobutanoic acid in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to deprotonate the amino group.
  • Introduce methyl iodide to the reaction mixture and allow it to react at room temperature.
  • After completion, the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the hydroformylation of isobutylene followed by amination. This process involves the following steps:

  • Hydroformylation of isobutylene to produce isovaleraldehyde.
  • Amination of isovaleraldehyde with methylamine to yield this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in the formation of substituted derivatives.

Scientific Research Applications

3-Methyl-3-(methylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid:

    3-Aminobutanoic acid: A precursor in the synthesis of 3-Methyl-3-(methylamino)butanoic acid.

    N-Methyl-3-aminobutanoic acid: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a methylamino group and a carboxylic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

3-methyl-3-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,7-3)4-5(8)9/h7H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATUYMNWNNZRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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